Thermal Stability and Solid-State Characterization: Unsubstituted Parent vs. 8-Fluoro Analog
The unsubstituted 4H-thieno[3,2-c]chromene-2-carbohydrazide exhibits a distinct melting point range of 240-245 °C . In contrast, the 8-fluoro substituted analog (CAS 351003-41-3) demonstrates a significantly different melting point of 262 °C (with decomposition) . This 17-22 °C difference in thermal behavior is critical for experimental design, as it can affect solubility, formulation, and the interpretation of Differential Scanning Calorimetry (DSC) data during lead optimization.
| Evidence Dimension | Melting Point (Thermal Stability) |
|---|---|
| Target Compound Data | 240-245 °C |
| Comparator Or Baseline | 8-Fluoro-4H-thieno[3,2-c]chromene-2-carbohydrazide: 262 °C (decomposition) |
| Quantified Difference | Difference of +17 to +22 °C for the 8-fluoro analog |
| Conditions | Standard melting point determination, as reported in supplier literature |
Why This Matters
This difference informs procurement when specific solid-state properties are required for formulation or analytical method development, ensuring the correct compound with predictable thermal behavior is selected.
